(3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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Overview
Description
(3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is an organic compound that features a bromophenyl group and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and pyrrole moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- (3-Fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- (3-Methylphenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Uniqueness
The presence of the bromine atom in (3-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h1-8,11-12H,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXCFGDERAWJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643478 |
Source
|
Record name | (3-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-95-2 |
Source
|
Record name | Methanone, (3-bromophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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